![molecular formula C24H21N3O5 B4164695 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164695.png)
3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione
Overview
Description
3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MNPD is a member of the imidazolidinedione family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione is not fully understood, but research suggests that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Research has shown that 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of gene expression. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase IIα and protein kinase C. In addition, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione for lab experiments is its potent antitumor activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, including:
1. Further elucidation of the mechanism of action of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, including its effects on signaling pathways and gene expression.
2. Development of more efficient synthesis methods for 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione to improve its yield and purity.
3. Exploration of the potential therapeutic applications of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione for a range of inflammatory and oxidative stress-related diseases.
4. Investigation of the potential synergistic effects of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione with other anticancer agents.
5. Development of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione derivatives with improved solubility and selectivity for cancer cells.
In conclusion, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Scientific Research Applications
3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Research has shown that 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-17-12-13-20(27(30)31)21(16-17)32-15-14-26-22(28)24(25-23(26)29,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRSFJHDKFXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.